

An In-Depth Technical Guide to the Safe Handling of 8-Aminoquinaldine

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Compound of Interest		
Compound Name:	8-Aminoquinaldine	
Cat. No.:	B105178	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for **8- Aminoquinaldine** (also known as 2-methyl-8-quinolinamine), a versatile intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk during research and development activities.

Chemical Identification and Physical Properties

8-Aminoquinaldine is an aromatic amine with a quinoline backbone, making it a valuable building block in the synthesis of biologically active molecules.[1]

Identifier	Value
Chemical Name	2-methylquinolin-8-amine
Synonyms	8-Amino-2-methylquinoline, 8-Aminoquinaldine
CAS Number	18978-78-4[1]
Molecular Formula	C10H10N2[1]
Molecular Weight	158.20 g/mol [2]
Appearance	Yellow to greenish-brown crystalline powder[1]
Storage Temperature	0-8 °C[1]



Note: Some physical properties like melting point, boiling point, and solubility are not readily available for **8-Aminoquinaldine**. For the closely related compound, 8-Aminoquinoline (CAS 578-66-5), the melting point is reported as 62-65 °C, and it is slightly soluble in water but soluble in polar organic solvents like ethanol.[3][4] This information should be used for reference with caution.

Hazard Identification and GHS Classification

8-Aminoquinaldine is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class	Category	Hazard Statement
Acute toxicity, Oral	3	H301: Toxic if swallowed[2]
Skin sensitization	1	H317: May cause an allergic skin reaction[2]
Hazardous to the aquatic environment, long-term hazard	2	H411: Toxic to aquatic life with long lasting effects[2]

GHS Pictograms:

Signal Word: Danger[2]

Toxicological Data

Comprehensive toxicological data for **8-Aminoquinaldine** is limited in publicly available literature. The primary hazards identified are acute oral toxicity and skin sensitization.[2]



Toxicity Endpoint	Value	Species	Reference
Acute Oral Toxicity (LD50)	Data not available	-	-
Skin Sensitization	May cause an allergic skin reaction	-	[2]
Aquatic Toxicity	Toxic to aquatic life with long lasting effects	-	[2]

Note: For the related compound 2-Methylquinoline, the oral LD50 in rats is reported as 1,230 mg/kg.[5] This information is for context and should not be directly extrapolated to **8- Aminoquinaldine**.

Experimental Protocols for Safety Assessment

While specific experimental data for **8-Aminoquinaldine** is scarce, the following sections describe standard methodologies based on OECD guidelines for assessing the key toxicological endpoints.

Acute Oral Toxicity Testing (Following OECD Guideline 420, 423, or 425)

The assessment of acute oral toxicity is a fundamental step in characterizing the potential hazards of a substance. The OECD provides several guidelines for this purpose, including the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).[6][7][8]

Principle of the Up-and-Down Procedure (OECD TG 425):

This method is a sequential test that uses a minimum number of animals to estimate the LD50. [7]

 Dose Selection: A starting dose is chosen based on available information, typically a step below a preliminary estimate of the LD50.



- Sequential Dosing: A single animal is dosed.
- Observation: The animal is observed for signs of toxicity and mortality, with close attention during the first 4 hours and daily for up to 14 days.[7]
- Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.[7]
- Data Analysis: The LD50 is calculated using the maximum likelihood method after a sufficient number of animals have been tested to meet statistical criteria.[7]

Skin Sensitization Testing (Following OECD Guideline 429 or 442)

The potential of a chemical to cause skin sensitization (allergic contact dermatitis) is a critical safety consideration. The Local Lymph Node Assay (LLNA) and in vitro/in chemico methods are standard approaches.

Principle of the Local Lymph Node Assay (LLNA, OECD TG 429):

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application as an indicator of skin sensitization.[9]

- Test Substance Preparation: The test substance is prepared in a suitable vehicle at various concentrations.
- Application: The substance is applied to the dorsal surface of the ears of mice for three consecutive days.[9]
- Cell Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The animals are euthanized a few hours later, and the draining auricular lymph nodes are excised.
- Data Analysis: The incorporation of the radiolabel into the lymph node cells is measured. A
 substance is classified as a sensitizer if a threefold or greater increase in proliferation is
 observed compared to the control group.[9]



In Vitro and In Chemico Approaches (OECD TG 442C, 442D, 442E):

These non-animal methods assess key events in the Adverse Outcome Pathway (AOP) for skin sensitization.[4] They include:

- Direct Peptide Reactivity Assay (DPRA, OECD TG 442C): Measures the reactivity of the chemical with model synthetic peptides containing cysteine and lysine.[10]
- ARE-Nrf2 Luciferase Test Method (OECD TG 442D): Uses keratinocyte cell lines to measure the activation of the Keap1-Nrf2-ARE pathway, a key event in the cellular response to sensitizers.[10]
- Human Cell Line Activation Test (h-CLAT, OECD TG 442E): Measures the expression of cell surface markers associated with dendritic cell activation.[10]

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safe handling procedures is mandatory when working with **8- Aminoquinaldine**.

Engineering Controls

- Work in a well-ventilated area, preferably in a certified chemical fume hood.[11]
- Provide appropriate exhaust ventilation at places where dust is formed.[11]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
- Skin Protection:
 - Wear impervious clothing.[11]
 - Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[11]





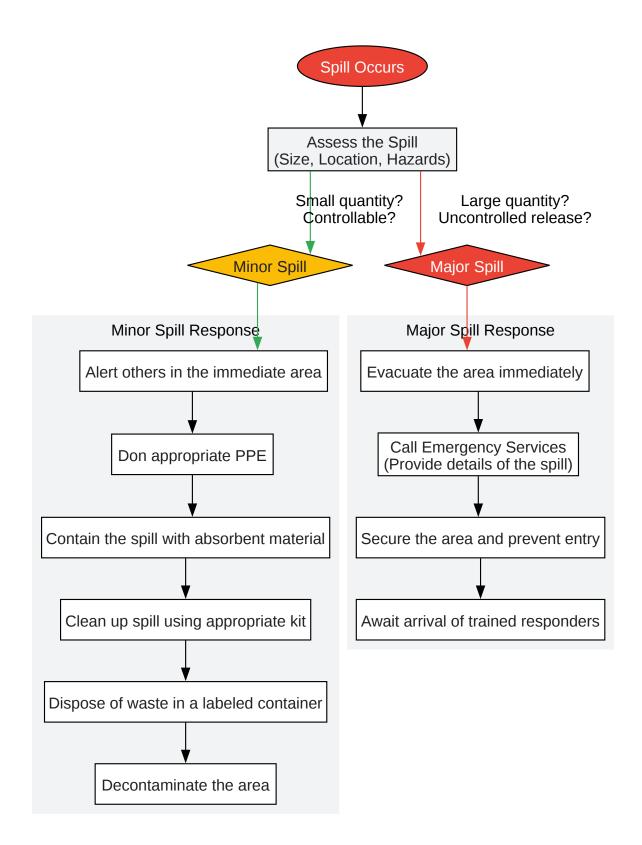


• Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator with an appropriate cartridge.









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